molecular formula C26H28N4O2 B2903677 N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2,5-dimethylphenyl)ethanediamide CAS No. 903287-22-9

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2,5-dimethylphenyl)ethanediamide

Cat. No. B2903677
CAS RN: 903287-22-9
M. Wt: 428.536
InChI Key: HCPMBGJWHNSGOA-UHFFFAOYSA-N
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Description

The 3,4-dihydroisoquinolin-2(1H)-yl is a common moiety in many chemical compounds . It’s a type of isoquinoline, a heterocyclic aromatic organic compound. It is a structural isomer of quinoline. Isoquinoline is found in coal tar, has a bicyclic structure and is used in various fields of industry and medicine due to its bioactive properties .


Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl compounds often involves multi-component reactions (MCRs), such as the Strecker reaction . The Strecker reaction is one of the most direct and viable methods for the synthesis of α-amino acids via in situ or preformed α-amino nitriles formation .


Molecular Structure Analysis

The molecular structure of 3,4-dihydroisoquinolin-2(1H)-yl compounds is characterized by a bicyclic structure with a nitrogen atom in one of the rings . The exact structure can vary depending on the specific compound and its substituents .


Chemical Reactions Analysis

The chemical reactions involving 3,4-dihydroisoquinolin-2(1H)-yl compounds can be quite diverse, depending on the specific compound and the reaction conditions . For example, these compounds can participate in reactions with carbonyl compounds, primary arylamines or secondary cyclic amines, and cyanating agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-dihydroisoquinolin-2(1H)-yl compounds can vary depending on the specific compound. For example, some compounds are solid at room temperature .

Mechanism of Action

The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl compounds can vary greatly depending on the specific compound and its biological target . For example, some derivatives targeting Protein arginine methyltransferases 5 (PRMT5) have been designed and synthesized for the treatment of leukemia and lymphoma .

Safety and Hazards

The safety and hazards associated with 3,4-dihydroisoquinolin-2(1H)-yl compounds can vary depending on the specific compound. Some compounds may be classified as combustible solids .

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-N'-(2,5-dimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2/c1-18-9-10-19(2)23(14-18)29-26(32)25(31)28-16-24(21-8-5-12-27-15-21)30-13-11-20-6-3-4-7-22(20)17-30/h3-10,12,14-15,24H,11,13,16-17H2,1-2H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPMBGJWHNSGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide

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